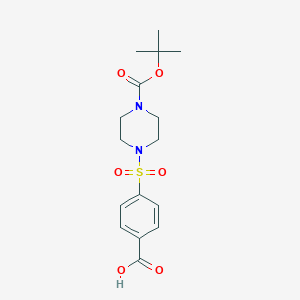

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid

説明

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (CAS RN 162046-66-4) is a synthetic sulfonamide-functionalized benzoic acid derivative with a tert-butoxycarbonyl (Boc)-protected piperazine moiety. Its molecular formula is C₁₆H₂₂N₂O₄S, and it has a molecular weight of 306.36 g/mol . The Boc group serves as a protective group for the secondary amine in the piperazine ring, enhancing stability during synthetic processes and enabling controlled deprotection for prodrug activation . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors or antimicrobial agents, though commercial availability has been discontinued by some suppliers .

Key physicochemical properties include:

特性

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHCUDDQZXTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569489 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138385-00-9 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid typically involves the following steps:

Formation of tert-Butoxycarbonyl Piperazine: The first step involves the protection of piperazine with tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl piperazine.

Sulfonylation: The protected piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Coupling with Benzoic Acid: The final step involves the coupling of the sulfonylated piperazine with benzoic acid under appropriate reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The Boc protecting group can be removed under acidic conditions through hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile.

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are commonly employed to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine derivative of the compound.

科学的研究の応用

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonamide-Modified Benzoic Acid Derivatives

Analysis :

- The target compound’s Boc-piperazinyl-sulfonyl group distinguishes it from simpler sulfonamide derivatives (e.g., chlorophenyl or tert-butylamino substituents). This structural feature enhances solubility in organic solvents and provides a handle for further functionalization .

Piperazine/Piperidine-Containing Benzoic Acids

Analysis :

- The sulfonyl bridge in the target compound increases rigidity and hydrogen-bonding capacity compared to methylene-linked analogs (e.g., ). This may enhance binding to enzymes like carbonic anhydrase or proteases.

- Boc protection in the target compound contrasts with unprotected amines in or methyl-piperidine in , enabling selective deprotection for controlled drug release .

Hydrazide-Functionalized Sulfonamides

Analysis :

- Substituents like bromo or methoxy in these analogs introduce electronic effects absent in the target compound, altering reactivity and bioactivity.

生物活性

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (CAS No. 138385-00-9) is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanism of action, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₆H₂₂N₂O₆S

- Molecular Weight : 370.42 g/mol

Its structure features a benzoic acid moiety substituted with a sulfonyl group and a tert-butoxycarbonyl-protected piperazine ring, which is significant for its biological interactions and pharmacological properties .

The biological activity of this compound primarily stems from the piperazine moiety, which is commonly associated with various pharmacological effects. Piperazine derivatives are known to exhibit multiple biological activities, including:

- Antidepressant Effects : Compounds containing piperazine are often linked to serotonin receptor modulation, which can influence mood and anxiety levels.

- Antimicrobial Activity : Some piperazine derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents.

Binding Affinity Studies

Research indicates that the sulfonamide functionality enhances the compound's ability to interact with biological targets. Binding affinity studies typically employ techniques such as:

- Surface Plasmon Resonance (SPR) : Used to measure the binding kinetics of the compound to target proteins.

- Isothermal Titration Calorimetry (ITC) : Provides insights into the thermodynamics of binding interactions.

These studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that piperazine-containing compounds exhibited cytotoxic effects on various cancer cell lines, potentially through apoptosis induction mechanisms.

- Neuropharmacological Effects : Another research highlighted the role of piperazine derivatives in modulating neurotransmitter systems, particularly in animal models of depression and anxiety.

- Antimicrobial Properties : A comparative analysis showed that certain piperazine derivatives displayed significant antibacterial activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the standard synthetic routes for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, and what key intermediates are involved?

The synthesis typically involves sulfonylation of a Boc-protected piperazine with 4-sulfobenzoic acid derivatives. A common intermediate is 4-(chlorosulfonyl)benzoic acid, which reacts with Boc-piperazine under basic conditions (e.g., triethylamine in dichloromethane). The Boc group is introduced early to protect the piperazine nitrogen during subsequent reactions . Characterization via -NMR and LC-MS is critical to confirm the absence of unreacted sulfonyl chloride intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

- -NMR : Look for the tert-butyl singlet (~1.4 ppm) from the Boc group, aromatic protons (7.5–8.5 ppm), and piperazine ring protons (3.0–3.5 ppm).

- IR : Confirm sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3300 cm) stretches.

- LC-MS : The molecular ion peak should match the molecular weight (306.35 g/mol for CHNOS) .

Q. How should this compound be stored to ensure stability, and what are its decomposition risks?

The Boc group is acid-labile, and the compound decomposes at temperatures >50°C. Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group or Boc cleavage. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of the sulfonyl chloride intermediate.

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%), as noted in catalog data .

Q. How does the Boc group influence the compound’s reactivity in downstream coupling reactions (e.g., amide bond formation)?

The Boc group prevents undesired nucleophilic attack at the piperazine nitrogen. Prior to coupling (e.g., with EDC/HOBt), the Boc group is removed via trifluoroacetic acid (TFA) to generate a free amine. Post-deprotection, neutralize with a weak base (e.g., NaHCO) to avoid side reactions with the sulfonyl group .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Impurities like residual sulfonyl chloride or de-Boc byproducts can be quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Adjust the mobile phase pH to 2.5 (with 0.1% TFA) to sharpen peaks for carboxylic acid derivatives. LC-MS/MS is recommended for identifying low-abundance species (<0.5%) .

Q. How does the sulfonyl group affect the compound’s solubility in aqueous vs. organic phases, and what formulation strategies mitigate this?

The sulfonyl and carboxylic acid groups confer moderate aqueous solubility (~5–10 mg/mL in pH 7.4 buffer). For organic-phase reactions (e.g., Suzuki couplings), use DMSO as a co-solvent. Micellar encapsulation (e.g., with polysorbate 80) enhances bioavailability in biological assays .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonyl group’s electron-withdrawing effects, which activate the benzoic acid ring for NAS. Molecular dynamics simulations further assess steric hindrance from the Boc-piperazine moiety .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。